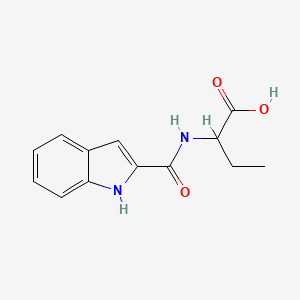

2-(1H-Indol-2-ylformamido)butanoic acid

Description

2-(1H-Indol-2-ylformamido)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a formamido group linked to the 2-position of an indole ring. Indole derivatives are widely studied in medicinal chemistry due to their prevalence in bioactive molecules, such as tryptophan metabolites, serotonin, and kinase inhibitors. The formamido group (-NHCHO) distinguishes it from other indole-bearing carboxylic acids, offering unique hydrogen-bonding capabilities and electronic properties that may influence solubility and biological activity.

Properties

IUPAC Name |

2-(1H-indole-2-carbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-9(13(17)18)15-12(16)11-7-8-5-3-4-6-10(8)14-11/h3-7,9,14H,2H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIQZQGHAKCXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-2-ylformamido)butanoic acid can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with butanoic acid derivatives under specific reaction conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for 2-(1H-Indol-2-ylformamido)butanoic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-2-ylformamido)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1H-Indol-2-ylformamido)butanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1H-Indol-2-ylformamido)butanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-2-(2-(1H-Indol-3-yl)acetamido)butanoic Acid (CAS 126331-57-5)

- Molecular Formula : C₁₄H₁₅N₂O₃

- Molar Mass : 259.28 g/mol

- Key Features :

- Substitution at the indole 3-position with an acetamido (-NHCOCH₂-) group.

- (S)-stereochemistry at the chiral center.

- Biological Relevance : Acetamido-substituted indoles are common in peptide mimetics and enzyme inhibitors. The indole-3-yl group may enhance binding to hydrophobic pockets in proteins.

- Safety: No specific hazard data reported in the evidence.

3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic Acid

- Molecular Formula : C₁₇H₁₅N₃O₅S

- Molar Mass : ~385.38 g/mol (estimated)

- Key Features: Shorter carbon chain (propanoic acid vs. butanoic acid). Sulfonamido (-NHSO₂-) and nitrobenzene groups introduce strong electron-withdrawing effects.

- Crystal structure analysis reveals solvent-dependent disorder, impacting crystallinity.

- Safety: Not explicitly reported.

2-(1,3-Dioxoisoindol-2-yl)butanoic Acid (CAS 35340-62-6)

- Molecular Formula: C₁₂H₁₁NO₄

- Molar Mass : 233.22 g/mol

- Key Features :

- Isoindole-1,3-dione (phthalimide) substituent instead of indole.

- The dioxo group enhances planarity and may reduce solubility in polar solvents.

- Safety : Classified as an irritant (GHS hazard class).

(2S)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic Acid (CAS 180923-77-7)

- Molecular Formula: C₁₃H₁₅NO₃

- Molar Mass : 233.26 g/mol

- Key Features: Partially saturated isoindole ring (2,3-dihydro-1H-isoindol-1-one).

- Applications: No biological data reported, but isoindole derivatives are explored in kinase inhibitors.

Comparative Data Table

Key Structural and Functional Insights

- Indole Position : Substitution at indole-2 (target compound) vs. indole-3 (e.g., ) alters electronic density and steric interactions, impacting receptor binding.

- Sulfonamido: Introduces strong acidity (pKa ~1-2) and rigidity, favoring protein interactions.

- Backbone Modifications: Butanoic acid vs. propanoic acid chains affect molecular flexibility and pharmacokinetics.

Biological Activity

2-(1H-Indol-2-ylformamido)butanoic acid, often referred to as a derivative of indole, has garnered attention in various biological research fields due to its potential therapeutic applications. This compound is structurally related to several bioactive indole derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with 2-(1H-Indol-2-ylformamido)butanoic acid, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1H-Indol-2-ylformamido)butanoic acid can be represented as follows:

- Chemical Formula: C₁₃H₁₄N₂O₂

- Molecular Weight: 234.26 g/mol

- IUPAC Name: 2-(1H-indol-2-ylformamido)butanoic acid

Research indicates that indole derivatives can interact with various biological targets, including enzymes and receptors. The proposed mechanisms for the biological activity of 2-(1H-Indol-2-ylformamido)butanoic acid include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It could act as a modulator for certain receptors, influencing signaling pathways related to inflammation and cell survival.

- Antioxidant Activity: The presence of the indole moiety suggests potential antioxidant properties, which may protect cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives. For instance, 2-(1H-Indol-2-ylformamido)butanoic acid has shown promise in inhibiting the proliferation of cancer cells in vitro. A notable study demonstrated that this compound induces apoptosis in human cancer cell lines by activating caspase pathways.

Anti-inflammatory Effects

Indole derivatives are recognized for their anti-inflammatory properties. Research indicates that 2-(1H-Indol-2-ylformamido)butanoic acid may reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, it has been observed to enhance neuronal survival and reduce neuroinflammation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Anticancer Activity (Journal of Medicinal Chemistry) | Demonstrated that 2-(1H-Indol-2-ylformamido)butanoic acid significantly inhibits cell growth in breast cancer cell lines through apoptosis induction. |

| Study 2 : Anti-inflammatory Effects (International Journal of Inflammation) | Showed that the compound decreases TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating its anti-inflammatory potential. |

| Study 3 : Neuroprotective Effects (Neuroscience Letters) | Found that treatment with this compound improved cognitive function in mice models of Alzheimer's disease by reducing amyloid-beta accumulation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.